4-O-Benzyl-caffeic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

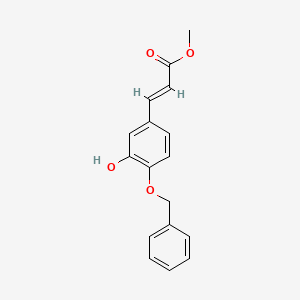

4-O-Benzyl-caffeic Acid Methyl Ester is a phenolic compound derived from caffeic acid, a natural antioxidant found in various plants. This compound is characterized by its molecular structure, which includes a benzyl group attached to the oxygen atom of the caffeic acid molecule, and a methyl ester group. It has garnered attention in scientific research due to its potential biological and pharmacological properties.

Análisis De Reacciones Químicas

Types of Reactions: 4-O-Benzyl-caffeic Acid Methyl Ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can produce hydroxylated or saturated derivatives.

Substitution: Substitution reactions can result in the formation of various benzyl or methyl ester derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a precursor in the synthesis of other complex phenolic compounds.

Biology: The compound exhibits antioxidant properties, which are beneficial in protecting cells from oxidative stress.

Medicine: Research has shown that it may have anti-inflammatory, anticancer, and antimicrobial properties.

Industry: It is used in the development of natural preservatives and antioxidants for food and cosmetic products.

Mecanismo De Acción

The mechanism by which 4-O-Benzyl-caffeic Acid Methyl Ester exerts its effects involves its interaction with molecular targets and pathways:

Antioxidant Activity: The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing cellular damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Anticancer Properties: The compound may induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

Antimicrobial Activity: It disrupts the cell membranes of bacteria and fungi, leading to their death.

Comparación Con Compuestos Similares

Caffeic Acid: A natural antioxidant found in many plants.

Chlorogenic Acid: A quinic acid ester of caffeic acid.

Ferulic Acid: Another phenolic compound with antioxidant properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-O-Benzyl-caffeic Acid Methyl Ester (4-O-Bz-CAME) is a phenolic compound derived from caffeic acid, known for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₅H₁₄O₃

- Molecular Weight : 258.27 g/mol

The compound features a benzyl group attached to the 4-O position of caffeic acid, which enhances its lipophilicity and potentially its biological activity.

1. Anti-inflammatory Effects

Recent studies have demonstrated that 4-O-Bz-CAME exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β in human umbilical vein endothelial cells (HUVECs) challenged with lipopolysaccharide (LPS). The compound also suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory responses. Furthermore, it enhances the expression of heme oxygenase-1 (HO-1) and activates nuclear factor erythroid 2-related factor 2 (Nrf2), contributing to its cytoprotective effects against oxidative stress .

2. Antimicrobial Activity

4-O-Bz-CAME has been evaluated for its antimicrobial properties against various pathogens. In a study assessing the efficacy of caffeic acid esters, including 4-O-Bz-CAME, against Propionibacterium acnes, it was found to possess notable bactericidal activity with minimum inhibitory concentrations (MICs) comparable to other effective compounds . This suggests potential applications in treating acne and other bacterial infections.

3. Antioxidant Properties

As a derivative of caffeic acid, 4-O-Bz-CAME retains strong antioxidant activity. It scavenges free radicals and reduces oxidative stress markers in vitro, which may contribute to its protective effects against chronic diseases linked to oxidative damage .

The biological activities of 4-O-Bz-CAME can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : By suppressing the phosphorylation and degradation of IκB, 4-O-Bz-CAME inhibits the NF-κB signaling pathway, which is crucial in regulating inflammatory responses .

- Activation of Nrf2 Pathway : The compound promotes Nrf2 activation, leading to increased expression of antioxidant enzymes such as HO-1, thereby enhancing cellular defense mechanisms against oxidative stress .

- Modulation of Cytokine Release : It effectively reduces the secretion of pro-inflammatory cytokines in response to inflammatory stimuli, indicating its potential as an anti-inflammatory agent .

Research Findings and Case Studies

Propiedades

IUPAC Name |

methyl (E)-3-(3-hydroxy-4-phenylmethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-17(19)10-8-13-7-9-16(15(18)11-13)21-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQARPTKBUIEURR-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.